molecular formula C8H6ClNO5 B8363984 methyl 3-chloro-2-hydroxy-5-nitrobenzoate

methyl 3-chloro-2-hydroxy-5-nitrobenzoate

Cat. No.: B8363984
M. Wt: 231.59 g/mol
InChI Key: DCDLQSPXADOKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 3-chloro-2-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of salicylic acid, where the hydroxyl group is substituted with a nitro group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 3-chloro-2-hydroxy-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl salicylate to introduce the nitro group, followed by chlorination to add the chlorine atom. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods

In an industrial setting, the production of methyl 3-chloro-5-nitrosalicylate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

methyl 3-chloro-2-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-nitrosalicylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in electrophilic substitution reactions, further modifying the compound’s activity .

Properties

Molecular Formula

C8H6ClNO5

Molecular Weight

231.59 g/mol

IUPAC Name

methyl 3-chloro-2-hydroxy-5-nitrobenzoate

InChI

InChI=1S/C8H6ClNO5/c1-15-8(12)5-2-4(10(13)14)3-6(9)7(5)11/h2-3,11H,1H3

InChI Key

DCDLQSPXADOKBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.